molecular formula C12H19BF2N2O2 B12951340 1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B12951340
M. Wt: 272.10 g/mol
InChI Key: OEPGTRGJBQTXIA-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a pyrazole ring substituted with difluoromethyl and dimethyl groups, along with a dioxaborolane moiety. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

The synthesis of 1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Difluoromethyl and Dimethyl Groups: The difluoromethyl and dimethyl groups are introduced via electrophilic substitution reactions.

    Attachment of the Dioxaborolane Moiety: The final step involves the formation of the boronic ester by reacting the pyrazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: The boronic ester moiety allows for Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.

    Hydrolysis: The boronic ester can be hydrolyzed to form the corresponding boronic acid.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is used in the development of new pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly as a building block for bioactive molecules.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its ability to participate in various chemical reactions, particularly Suzuki-Miyaura cross-coupling reactions. The boronic ester moiety acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst to form new carbon-carbon bonds. This mechanism is widely utilized in organic synthesis to construct complex molecular architectures.

Comparison with Similar Compounds

1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be compared with other boronic acid derivatives, such as:

These compounds share similar structural features, such as the presence of a boronic ester moiety, but differ in their core structures and substituents. The unique combination of the pyrazole ring with difluoromethyl and dimethyl groups in this compound imparts distinct chemical properties and reactivity, making it a valuable compound in organic synthesis.

Properties

Molecular Formula

C12H19BF2N2O2

Molecular Weight

272.10 g/mol

IUPAC Name

1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C12H19BF2N2O2/c1-7-9(8(2)17(16-7)10(14)15)13-18-11(3,4)12(5,6)19-13/h10H,1-6H3

InChI Key

OEPGTRGJBQTXIA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C(F)F)C

Origin of Product

United States

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